molecular formula C7H7BrN2O2 B6153766 N-(5-bromo-6-oxo-1,6-dihydropyridin-2-yl)acetamide CAS No. 444811-13-6

N-(5-bromo-6-oxo-1,6-dihydropyridin-2-yl)acetamide

Cat. No.: B6153766
CAS No.: 444811-13-6
M. Wt: 231.05 g/mol
InChI Key: KRSUCCLWLDMPOB-UHFFFAOYSA-N
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Description

N-(5-bromo-6-oxo-1,6-dihydropyridin-2-yl)acetamide is a chemical compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol . This compound is characterized by the presence of a bromine atom, a pyridine ring, and an acetamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid . The reaction is usually carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of N-(5-bromo-6-oxo-1,6-dihydropyridin-2-yl)acetamide may involve large-scale bromination reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-6-oxo-1,6-dihydropyridin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(5-bromo-6-oxo-1,6-dihydropyridin-2-yl)acetamide is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-bromo-6-oxo-1,6-dihydropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-6-oxo-1H-pyridin-2-yl)acetamide
  • 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide

Uniqueness

N-(5-bromo-6-oxo-1,6-dihydropyridin-2-yl)acetamide is unique due to its specific combination of a bromine atom, a pyridine ring, and an acetamide group. This combination imparts distinct chemical properties, making it valuable for various research applications .

Properties

CAS No.

444811-13-6

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

N-(5-bromo-6-oxo-1H-pyridin-2-yl)acetamide

InChI

InChI=1S/C7H7BrN2O2/c1-4(11)9-6-3-2-5(8)7(12)10-6/h2-3H,1H3,(H2,9,10,11,12)

InChI Key

KRSUCCLWLDMPOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C(=O)N1)Br

Purity

95

Origin of Product

United States

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